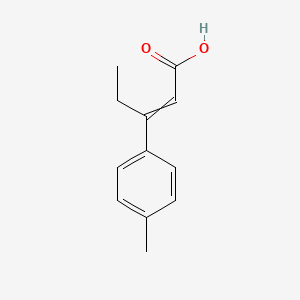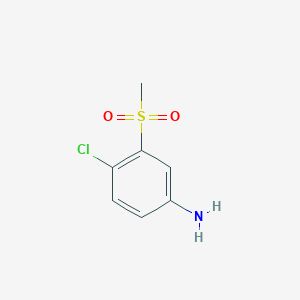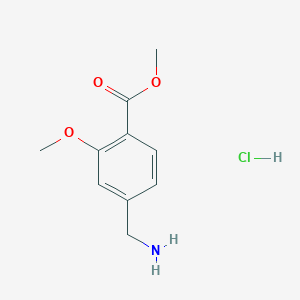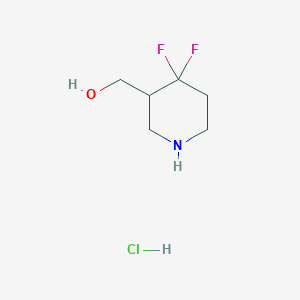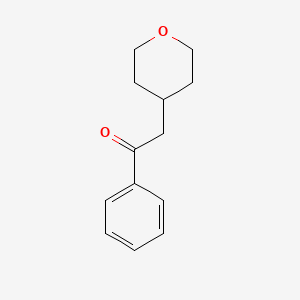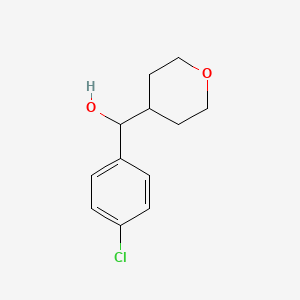
(4-Chlorophenyl)(oxan-4-yl)methanol
Descripción general
Descripción
“(4-Chlorophenyl)(oxan-4-yl)methanol” is a chemical compound with the CAS Number: 1341482-24-3 . Its molecular weight is 226.7 . The IUPAC name for this compound is (4-chlorophenyl) (tetrahydro-2H-pyran-4-yl)methanol .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)(oxan-4-yl)methanol” is 1S/C12H15ClO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,14H,5-8H2 .Physical And Chemical Properties Analysis
The molecular formula of “(4-Chlorophenyl)(oxan-4-yl)methanol” is C12H15ClO2 . The exact boiling point is not available .Aplicaciones Científicas De Investigación
Biocatalytic Synthesis in a Microreaction System
Chen et al. (2021) explored the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA), using a water-cyclohexane system with recombinant E. coli. They developed a microreaction system with high efficiency, achieving a yield of 99.6% in 80 minutes, significantly reducing the synthesis time (Chen et al., 2021).
Chiral Intermediate Production for Betahistine
Ni et al. (2012) focused on producing (S)-CPMA, a chiral intermediate of the anti-allergic drug Betahistine, using Kluyveromyces sp. They achieved an enantiomeric excess (ee) of 86.7% and yield of 92.1% in an aqueous two-phase system, improving substrate tolerance and biocompatibility of microbial cells (Ni et al., 2012).
Synthesis and Reactivity Studies
Pouzet et al. (1998) synthesized (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and studied its reactivity with sulfur- and oxygen-containing nucleophiles. This research provided insights into the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
Crystal Structure Analysis
Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol and conducted crystal structure analysis using X-ray diffraction crystallography, providing insights into molecular conformation and packing (Dong & Huo, 2009).
Anticancer and Antimicrobial Potential
Katariya et al. (2021) synthesized new compounds incorporating (4-chlorophenyl)(oxan-4-yl)methanol and studied their anticancer and antimicrobial potential. This research indicated the compounds' potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Environmental Distribution
Jarman et al. (1992) investigated the global distribution of tris(4-chlorophenyl)methanol in high trophic level birds and mammals, highlighting the environmental impact and presence of this compound in various species (Jarman et al., 1992).
Propiedades
IUPAC Name |
(4-chlorophenyl)-(oxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTYJKQGFHJOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(oxan-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)
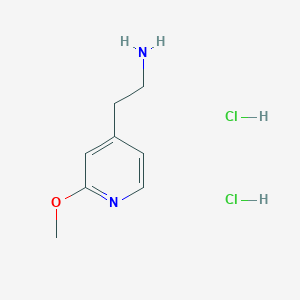
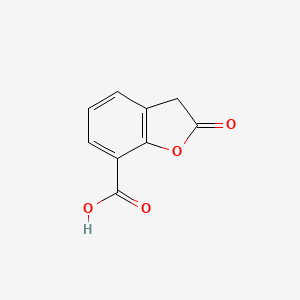
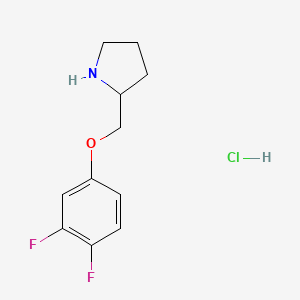
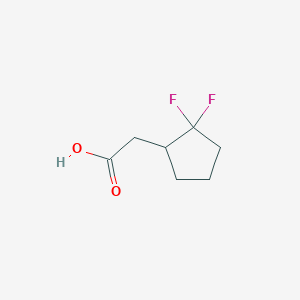
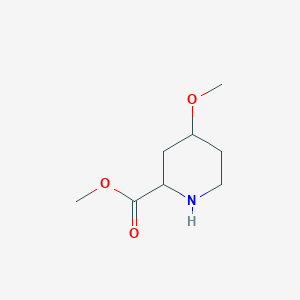
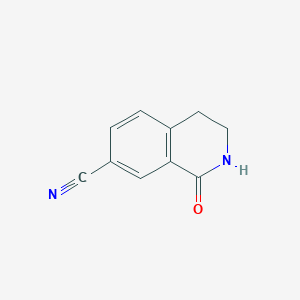
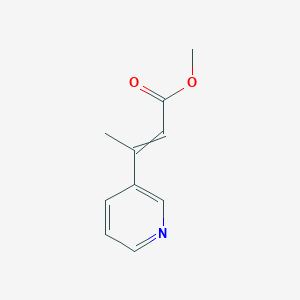
![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)
